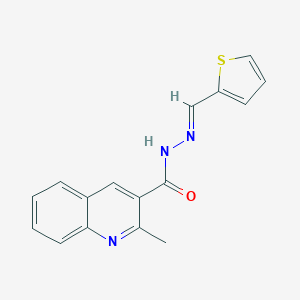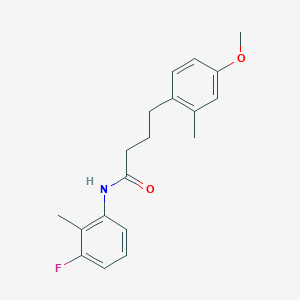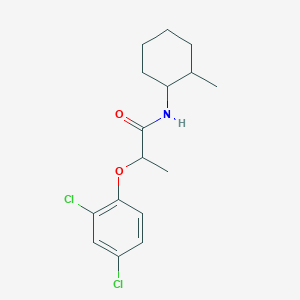
2-methyl-N'-(2-thienylmethylene)-3-quinolinecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N'-(2-thienylmethylene)-3-quinolinecarbohydrazide is a chemical compound that belongs to the class of hydrazide derivatives. It is a yellow crystalline powder that has been extensively studied for its potential applications in scientific research.
作用機序
The mechanism of action of 2-methyl-N'-(2-thienylmethylene)-3-quinolinecarbohydrazide is not fully understood. However, it has been proposed that the compound exerts its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. It has also been suggested that the compound may act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer development and progression.
Biochemical and Physiological Effects:
Studies have shown that 2-methyl-N'-(2-thienylmethylene)-3-quinolinecarbohydrazide exhibits a range of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce cell cycle arrest, and promote apoptosis. In addition, it has been shown to reduce the expression of certain genes and proteins that are involved in cancer development and progression. The compound has also been found to possess antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
実験室実験の利点と制限
One of the main advantages of 2-methyl-N'-(2-thienylmethylene)-3-quinolinecarbohydrazide is its potent antitumor activity against a wide range of cancer cell lines. This makes it a promising candidate for the development of new cancer therapies. However, the compound has some limitations for lab experiments. It is relatively unstable and can degrade over time, which can affect the accuracy and reproducibility of experimental results. In addition, the compound is highly toxic and requires careful handling and disposal.
将来の方向性
There are several future directions for the research on 2-methyl-N'-(2-thienylmethylene)-3-quinolinecarbohydrazide. One area of interest is the development of new formulations and delivery methods that can improve the stability and bioavailability of the compound. Another area of research is the identification of the molecular targets and signaling pathways that are involved in the antitumor activity of the compound. This could lead to the development of more targeted and effective cancer therapies. Finally, the compound could be further evaluated for its potential applications in the treatment of other diseases, such as infectious diseases and inflammatory disorders.
Conclusion:
In conclusion, 2-methyl-N'-(2-thienylmethylene)-3-quinolinecarbohydrazide is a promising compound that has been extensively studied for its potential applications in scientific research. It exhibits potent antitumor activity against a wide range of cancer cell lines and possesses antibacterial, antifungal, and antiviral properties. The compound has a complex mechanism of action and exhibits a range of biochemical and physiological effects. While it has some limitations for lab experiments, it has several future directions for research that could lead to the development of new therapies for cancer and other diseases.
合成法
The synthesis of 2-methyl-N'-(2-thienylmethylene)-3-quinolinecarbohydrazide involves the reaction of 2-thienylmethylene hydrazinecarboxamide with 2-methyl-3-hydroxyquinoline-4-carboxylic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The yield of the product depends on the reaction conditions and the purity of the starting materials.
科学的研究の応用
2-methyl-N'-(2-thienylmethylene)-3-quinolinecarbohydrazide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, including lung cancer, breast cancer, and colon cancer. In addition, it has been found to possess antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new antimicrobial agents.
特性
製品名 |
2-methyl-N'-(2-thienylmethylene)-3-quinolinecarbohydrazide |
|---|---|
分子式 |
C16H13N3OS |
分子量 |
295.4 g/mol |
IUPAC名 |
2-methyl-N-[(E)-thiophen-2-ylmethylideneamino]quinoline-3-carboxamide |
InChI |
InChI=1S/C16H13N3OS/c1-11-14(9-12-5-2-3-7-15(12)18-11)16(20)19-17-10-13-6-4-8-21-13/h2-10H,1H3,(H,19,20)/b17-10+ |
InChIキー |
DXYVSIQLLXBQNA-LICLKQGHSA-N |
異性体SMILES |
CC1=NC2=CC=CC=C2C=C1C(=O)N/N=C/C3=CC=CS3 |
SMILES |
CC1=NC2=CC=CC=C2C=C1C(=O)NN=CC3=CC=CS3 |
正規SMILES |
CC1=NC2=CC=CC=C2C=C1C(=O)NN=CC3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-phenoxy-N'-[4-(3-thietanyloxy)benzylidene]acetohydrazide](/img/structure/B306654.png)
![Methyl 4-[2-(cyanoacetyl)carbohydrazonoyl]benzoate](/img/structure/B306655.png)
![4-[(phenylsulfanyl)methyl]-N'-[2-(trifluoromethyl)benzylidene]benzohydrazide](/img/structure/B306656.png)
![N'-[1-(4-tert-butylphenyl)ethylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide](/img/structure/B306658.png)
![N-[2-(2-{4-[(2-chlorobenzyl)oxy]benzylidene}hydrazino)-2-oxoethyl]-N-(4-isopropylphenyl)benzenesulfonamide](/img/structure/B306659.png)
![N-(4-chlorobenzyl)-N-{2-[(2-cyclopentylidenehydrazino)carbonyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B306660.png)
![N-(4-chlorobenzyl)-N-[2-({2-[1-(4-chlorophenyl)ethylidene]hydrazino}carbonyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B306661.png)
![N'-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-methylbutanohydrazide](/img/structure/B306663.png)
![3-[(4-chlorophenyl)sulfanyl]-N'-(1,3-dimethyl-3-phenylbutylidene)propanohydrazide](/img/structure/B306665.png)
![4-({3-Butyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B306668.png)



